molecular formula C19H21NO6 B15168026 Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate CAS No. 620960-33-0

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate

Cat. No.: B15168026
CAS No.: 620960-33-0
M. Wt: 359.4 g/mol
InChI Key: ZOXOBWOVTGJGDD-MRXNPFEDSA-N
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Description

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a naphthalene ring and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity. One common method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile in a copper (I)-catalyzed alkyne–azide cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.

    Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in related research fields.

Properties

CAS No.

620960-33-0

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

diethyl 2-[(1S)-1-naphthalen-1-yl-2-nitroethyl]propanedioate

InChI

InChI=1S/C19H21NO6/c1-3-25-18(21)17(19(22)26-4-2)16(12-20(23)24)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,3-4,12H2,1-2H3/t16-/m1/s1

InChI Key

ZOXOBWOVTGJGDD-MRXNPFEDSA-N

Isomeric SMILES

CCOC(=O)C([C@H](C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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